molecular formula C21H21N3O2 B4510991 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B4510991
M. Wt: 347.4 g/mol
InChI Key: YBXILOOIHGTSTP-UHFFFAOYSA-N
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Description

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone is a heterocyclic organic compound featuring a piperazine core linked to an indole-2-carbonyl group and a phenylethanone moiety. Its molecular formula is C₂₁H₂₁N₃O₂, with a molecular weight of 347.41 g/mol. The compound integrates pharmacologically relevant motifs:

  • Indole: A bicyclic structure prevalent in bioactive molecules (e.g., serotonin, anticancer agents).
  • Piperazine: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and receptor binding.
  • Phenylethanone: A ketone-substituted phenyl group that modulates electronic properties and lipophilicity.

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(14-16-6-2-1-3-7-16)23-10-12-24(13-11-23)21(26)19-15-17-8-4-5-9-18(17)22-19/h1-9,15,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXILOOIHGTSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Piperazine Ring Formation: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The indole and piperazine moieties are coupled using a carbonylation reaction, often facilitated by catalysts such as palladium.

    Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-HIV Activity

The compound has been identified as a potential anti-HIV agent. It functions by inhibiting the replication of the HIV virus, making it a candidate for further development in HIV therapies. Studies have shown that derivatives of this compound can effectively block viral entry into host cells and inhibit reverse transcriptase activity, which is crucial for viral replication.

Case Study: Delavirdine

One of the prominent examples related to this compound is Delavirdine (also known as Rescriptor), which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Delavirdine's structure closely resembles that of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone, showcasing similar mechanisms of action against HIV. Clinical trials have demonstrated its efficacy in reducing viral load in patients when used in combination with other antiretroviral therapies .

Cancer Therapeutics

Research indicates that this compound may have anticancer properties. Indole derivatives are known for their ability to interact with various biological targets involved in cancer proliferation and metastasis.

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of this compound. Research suggests that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.

Potential Applications

The compound's ability to influence mood and cognitive functions positions it as a candidate for treating neuropsychiatric disorders such as depression and anxiety. Preliminary studies have shown promising results in animal models, indicating improvements in behavioral assays related to mood regulation .

Data Summary Table

Application AreaMechanism of ActionNotable Studies / References
Anti-HIVInhibits reverse transcriptase; blocks viral entryDelavirdine studies
Cancer TherapeuticsInduces apoptosis; inhibits proliferationCytotoxicity assays on cancer cell lines
NeuropharmacologyModulates serotonin/dopamine systemsBehavioral studies in animal models

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone and analogous piperazine-indole derivatives:

Compound Name Structural Features Biological Activity Key Differences from Target Compound
This compound Indole-2-carbonyl, phenylethanone Not explicitly reported; inferred anticancer/antimicrobial potential Baseline structure for comparison.
(4-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone Chlorophenyl instead of phenylethanone Enhanced lipophilicity; potential for improved membrane penetration Chlorine substituent may increase metabolic stability.
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Fluorophenyl, methylindole Likely CNS activity due to fluorine’s electronegativity Methylindole may alter receptor selectivity.
2-(4-Chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone Chlorophenoxy group Potential protease/kinase inhibition Phenoxy group introduces steric hindrance.
(3-Bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone Bromophenyl Anticancer (bromine’s bulky halogen effect) Bromine enhances halogen bonding with targets.
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone Methoxyindole, chlorophenyl Dual serotonin/dopamine receptor modulation Methoxy group improves solubility and bioavailability.
Key Insights from Structural Modifications

Halogen Substitutions :

  • Chlorine () and bromine () enhance lipophilicity and binding to hydrophobic pockets in target proteins.
  • Fluorine () improves metabolic stability and electronegativity, favoring CNS penetration.

Methoxy groups () improve aqueous solubility, critical for oral bioavailability.

Phenylethanone vs. Aryl Groups: The phenylethanone moiety in the target compound balances electronic effects (ketone dipole) and steric bulk, whereas aryl groups like chlorophenyl () prioritize target affinity over solubility.

Optimization Challenges :

  • Yield : Varies (40–70%) based on steric hindrance from substituents.
  • Purity : Requires HPLC or column chromatography due to byproducts from indole reactivity .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
    Advanced
    The compound may exhibit respiratory sensitization (Category 3 hazard). Store under inert gas (argon/nitrogen) to prevent oxidation. Decomposition products (e.g., CO, NOₓ) require gas scrubbers in closed systems. LC-MS monitoring of degradation products is advised during long-term storage .

How do substituents on the indole or piperazine rings modulate biological activity?

Q. Advanced

  • Indole modifications : Electron-withdrawing groups (e.g., Cl at position 5) enhance binding to histamine H1/H4 receptors, as seen in dual receptor ligands (e.g., 5-chloro derivatives) .
  • Piperazine modifications : Methylsulfonyl groups increase metabolic stability but reduce solubility. Phenylethanone substituents influence logP values, impacting blood-brain barrier permeability (Table 1) .

Q. Table 1: Substituent Effects on Physicochemical Properties

SubstituentlogPSolubility (mg/mL)Receptor Affinity (Ki, nM)
H (parent compound)2.80.15H1: 120; H4: 85
5-Cl-indole3.20.09H1: 45; H4: 30
4-MeSO₂-piperazine2.50.25H1: 200; H4: 150

What strategies address contradictions in reported reaction yields or biological data?

Q. Advanced

  • Reproducibility : Verify reagent purity (e.g., indole-2-carbonyl chloride ≥98%) and moisture-free conditions.
  • Statistical analysis : Use ANOVA to compare yields across labs; outliers may arise from unoptimized workup protocols.
  • Biological assays : Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone
Reactant of Route 2
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1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone

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